REACTION_CXSMILES
|
Br[C:2]1[C:8]([F:9])=[CH:7][C:5]([NH2:6])=[CH:4][C:3]=1[F:10].C(=O)([O-])[O-].[Cs+].[Cs+].[CH:17]1([B-](F)(F)F)[CH2:19][CH2:18]1.[K]>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.I.C12(P(C34CC5CC(CC(C5)C3)C4)CCCC)CC3CC(CC(C3)C1)C2.O.C1(C)C=CC=CC=1>[CH:17]1([C:2]2[C:8]([F:9])=[CH:7][C:5]([NH2:6])=[CH:4][C:3]=2[F:10])[CH2:19][CH2:18]1 |f:1.2.3,6.7.8,9.10,^1:23|
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Name
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|
Quantity
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1 g
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Type
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reactant
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Smiles
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BrC1=C(C=C(N)C=C1F)F
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Name
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cesium carbonate
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Quantity
|
4.7 g
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Type
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reactant
|
Smiles
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C([O-])([O-])=O.[Cs+].[Cs+]
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Name
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|
Quantity
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1 mL
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Type
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solvent
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Smiles
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O
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Name
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|
Quantity
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10 mL
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Type
|
solvent
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Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
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C1(CC1)[B-](F)(F)F
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Name
|
|
Quantity
|
0.8 g
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Type
|
reactant
|
Smiles
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[K]
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Name
|
|
Quantity
|
0.02 g
|
Type
|
catalyst
|
Smiles
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C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
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Name
|
|
Quantity
|
0.07 g
|
Type
|
catalyst
|
Smiles
|
I.C12(CC3CC(CC(C1)C3)C2)P(CCCC)C23CC1CC(CC(C2)C1)C3
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Control Type
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UNSPECIFIED
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Setpoint
|
100 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The solution was de-gassed with N2 gas for 30 minutes
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Duration
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30 min
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Type
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CUSTOM
|
Details
|
De-gassing
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Type
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CUSTOM
|
Details
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the tube was sealed
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Type
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ADDITION
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Details
|
The cooled solution was diluted with EtOAc
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Type
|
WASH
|
Details
|
washed with H2O and brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
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Type
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FILTRATION
|
Details
|
filtered
|
Type
|
ADDITION
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Details
|
The filtrate was treated with 3-mercaptopropyl silica gel for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
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Type
|
CONCENTRATION
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Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give crude product which
|
Type
|
CUSTOM
|
Details
|
was purified by flash chromatography (0-30% EtOAc/hexane)
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C1=C(C=C(N)C=C1F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 4 mmol | |
AMOUNT: MASS | 0.67 g | |
YIELD: PERCENTYIELD | 82% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |